Deoxyneocryptotanshinone

Descripción

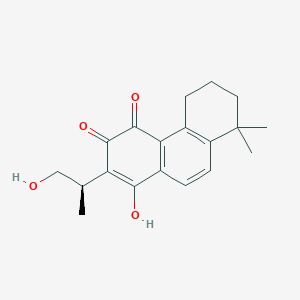

Structure

3D Structure

Propiedades

IUPAC Name |

1-hydroxy-2-[(2R)-1-hydroxypropan-2-yl]-8,8-dimethyl-6,7-dihydro-5H-phenanthrene-3,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O4/c1-10(9-20)14-16(21)12-6-7-13-11(5-4-8-19(13,2)3)15(12)18(23)17(14)22/h6-7,10,20-21H,4-5,8-9H2,1-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZFJHSOBYVDLA-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=C(C2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)C1=C(C2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109664-02-0 | |

| Record name | Neocryptotanshinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109664020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Deoxyneocryptotanshinone: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyneocryptotanshinone, a lesser-known abietane-type norditerpenoid quinone isolated from the renowned medicinal plant Salvia miltiorrhiza (Danshen), is gaining attention within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, isolation procedures, and key biological activities of this compound. Detailed experimental protocols for its extraction, purification, and enzymatic assays are presented, alongside a summary of its quantitative inhibitory effects. Furthermore, this document illustrates the signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in drug discovery and development.

Introduction

Salvia miltiorrhiza, commonly known as Danshen, has been a cornerstone of traditional Chinese medicine for centuries, utilized for treating a variety of ailments, particularly cardiovascular and cerebrovascular diseases.[1][2] The therapeutic efficacy of this plant is largely attributed to its rich composition of bioactive compounds, which are broadly classified into two major groups: the water-soluble phenolic acids and the lipophilic diterpenoid quinones known as tanshinones.[1] While major tanshinones like tanshinone I, tanshinone IIA, and cryptotanshinone (B1669641) have been extensively studied, a plethora of minor tanshinones, including this compound, remain less explored.

This compound (CAS No: 27468-20-8) is a naturally occurring tanshinone that has demonstrated significant biological activity, positioning it as a compound of interest for further investigation. This guide aims to consolidate the current knowledge on this compound, with a focus on its discovery from Salvia miltiorrhiza, detailed methodologies for its isolation, and its role as an inhibitor of key enzymatic targets.

Discovery and Isolation from Salvia miltiorrhiza

The discovery of this compound, like many other minor tanshinones, is a result of advanced chromatographic and spectroscopic techniques applied to the extracts of Salvia miltiorrhiza roots. Its structural elucidation was achieved through comprehensive analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

The general workflow for the isolation of this compound is depicted in the diagram below.

Quantitative Data: Biological Activity

This compound has been identified as a potent inhibitor of two crucial enzymes: Beta-secretase 1 (BACE1) and Protein Tyrosine Phosphatase 1B (PTP1B). The inhibitory activities are summarized in the table below.

| Compound | Target Enzyme | IC50 Value (µM) |

| This compound | BACE1 | 11.53 |

| This compound | PTP1B | 133.5 |

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and for assessing its inhibitory activity against BACE1 and PTP1B.

Isolation of this compound from Salvia miltiorrhiza

This protocol is a representative method based on common techniques for the isolation of tanshinones.

4.1.1. Extraction

-

Preparation of Plant Material: Air-dried roots of Salvia miltiorrhiza are pulverized into a coarse powder.

-

Solvent Extraction: The powdered roots are macerated with 95% ethanol (B145695) at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at room temperature with continuous agitation.

-

Filtration and Concentration: The extract is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude ethanolic extract.

4.1.2. Fractionation

-

Silica Gel Column Chromatography: The crude extract is subjected to column chromatography on a silica gel column (200-300 mesh).

-

Elution Gradient: The column is eluted with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity with ethyl acetate.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled together.

4.1.3. Purification

-

Preparative High-Performance Liquid Chromatography (HPLC): The fraction containing this compound is further purified by preparative HPLC.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of methanol (B129727) and water.

-

Detection: UV detector at a specified wavelength (e.g., 270 nm).

-

-

Isolation: The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

4.1.4. Structural Elucidation The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro BACE1 Inhibition Assay

This fluorometric assay is used to determine the inhibitory activity of this compound against BACE1.

-

Reagents and Materials:

-

Recombinant human BACE1 enzyme.

-

Fluorogenic BACE1 substrate (e.g., a peptide substrate containing a fluorophore and a quencher).

-

Assay buffer (e.g., 50 mM sodium acetate, pH 4.5).

-

This compound (dissolved in DMSO).

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the BACE1 enzyme and the test compound (or DMSO for the control).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence intensity over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the percentage of BACE1 inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

In Vitro PTP1B Inhibition Assay

This colorimetric assay is employed to evaluate the inhibitory effect of this compound on PTP1B.

-

Reagents and Materials:

-

Recombinant human PTP1B enzyme.

-

p-Nitrophenyl phosphate (B84403) (pNPP) as the substrate.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT).

-

This compound (dissolved in DMSO).

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the PTP1B enzyme and the test compound (or DMSO for the control) to each well of a 96-well plate.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Start the reaction by adding the pNPP substrate to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

-

Measure the absorbance at 405 nm.

-

-

Data Analysis:

-

Calculate the percentage of PTP1B inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Signaling Pathways

This compound's therapeutic potential stems from its ability to modulate specific signaling pathways by inhibiting BACE1 and PTP1B.

BACE1 and the Amyloidogenic Pathway

BACE1 is a key enzyme in the amyloidogenic pathway, which is implicated in the pathogenesis of Alzheimer's disease.[3] BACE1 initiates the cleavage of the amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides that can aggregate to form plaques in the brain.[3][4] By inhibiting BACE1, this compound can potentially reduce the production of Aβ, thereby interfering with a critical step in Alzheimer's disease progression.

PTP1B and Insulin (B600854)/Leptin Signaling

PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator of the insulin and leptin signaling pathways.[5][6] By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling, contributing to insulin resistance, a hallmark of type 2 diabetes and obesity.[5][6] Inhibition of PTP1B by this compound can enhance insulin sensitivity, making it a potential therapeutic target for metabolic disorders.

Conclusion

This compound represents a promising, yet understudied, natural product from Salvia miltiorrhiza. Its demonstrated inhibitory activity against BACE1 and PTP1B highlights its potential for the development of novel therapeutics for Alzheimer's disease and metabolic disorders. This technical guide provides a foundational resource for researchers to further explore the pharmacological properties and therapeutic applications of this intriguing tanshinone. Further studies are warranted to fully elucidate its mechanism of action, in vivo efficacy, and safety profile.

References

- 1. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Basic Biology of BACE1: A Key Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of BACE1 in Alzheimer’s synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. portlandpress.com [portlandpress.com]

Deoxyneocryptotanshinone: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Physicochemical Properties, Biological Activity, and Experimental Protocols for a Promising Bioactive Compound

Introduction

Deoxyneocryptotanshinone is a naturally occurring abietane-type diterpenoid quinone isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine. This compound has garnered significant interest within the scientific community due to its potential therapeutic applications, particularly in the context of neurodegenerative diseases. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its primary biological target and mechanism of action.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, stability, bioavailability, and overall suitability for formulation.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound based on available data. It is important to note that while some properties have been computationally predicted or are readily available, specific experimental values for melting point and solubility in common organic solvents are not consistently reported in the public literature.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₂O₃ | PubChem[1] |

| Molecular Weight | 298.38 g/mol | PubChem[1] |

| Appearance | Not consistently reported | - |

| Melting Point | Not experimentally determined in literature | - |

| Solubility | ||

| Water | Poorly soluble | Inferred |

| DMSO | Soluble | Inferred |

| Ethanol | Soluble | Inferred |

| LogP (calculated) | 4.2 | PubChem[1] |

| Polar Surface Area (PSA) | 54.37 Ų | - |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | - |

| Stability | Expected to be sensitive to light and high temperatures, similar to other tanshinones. Specific stability data is not readily available. | Inferred from related compounds |

Biological Activity: Inhibition of BACE1

This compound has been identified as a potent inhibitor of Beta-secretase 1 (BACE1), a key enzyme in the amyloidogenic pathway implicated in the pathogenesis of Alzheimer's disease.[2][3] BACE1 is responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the formation of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's patients.

The inhibitory action of this compound on BACE1 reduces the production of Aβ peptides, making it a promising candidate for the development of disease-modifying therapies for Alzheimer's disease. The reported IC₅₀ value for BACE1 inhibition is 11.53 μM.[2][3]

Amyloid Precursor Protein (APP) Processing Pathway

The following diagram illustrates the amyloidogenic processing of APP and the role of BACE1, highlighting the point of inhibition by this compound.

Experimental Protocols

For researchers and drug development professionals, standardized experimental protocols are essential for the accurate and reproducible determination of a compound's physicochemical properties.

Melting Point Determination

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid state.

Methodology: Capillary Method

-

Sample Preparation:

-

Ensure the this compound sample is pure and finely powdered.

-

Introduce a small amount of the powdered sample into a capillary tube, ensuring it is packed tightly to a height of 2-3 mm at the sealed end.

-

-

Apparatus Setup:

-

Use a calibrated melting point apparatus.

-

Place the capillary tube into the heating block of the apparatus.

-

-

Measurement:

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute to ensure accurate measurement.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has melted (T2).

-

The melting point is reported as the range T1-T2.

-

-

Purity Indication:

-

A sharp melting point range (≤ 2°C) is indicative of a pure compound.

-

A broad melting point range suggests the presence of impurities.

-

Solubility Determination

Objective: To quantitatively determine the solubility of this compound in various solvents.

Methodology: Shake-Flask Method

-

Materials:

-

This compound sample.

-

A selection of solvents of interest (e.g., water, ethanol, DMSO, buffers at various pH values).

-

Vials with airtight seals.

-

A temperature-controlled shaker or incubator.

-

Analytical equipment for quantification (e.g., HPLC-UV, LC-MS).

-

-

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, allow the samples to stand undisturbed for a short period to allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be used to separate the solid from the liquid phase.

-

Quantify the concentration of this compound in the clear supernatant using a validated analytical method.

-

-

Data Reporting:

-

Solubility is typically reported in units such as mg/mL, µg/mL, or molarity (mol/L).

-

Workflow for Physicochemical Property Determination

The following diagram outlines the general workflow for determining the key physicochemical properties of a natural product like this compound.

Stability Considerations

While specific experimental stability data for this compound is limited, compounds of the tanshinone class are generally known to be sensitive to light, heat, and oxidative conditions. For research and drug development purposes, it is crucial to store this compound in a cool, dark, and dry environment, preferably under an inert atmosphere.

For formulation development, stability-indicating assays should be developed to monitor the degradation of the compound under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) as per ICH guidelines.

Conclusion

This compound presents a compelling profile as a bioactive natural product with significant potential, particularly as a BACE1 inhibitor for the treatment of Alzheimer's disease. This guide has provided a summary of its known physicochemical properties and highlighted the need for further experimental determination of key parameters such as melting point and quantitative solubility. The detailed experimental protocols and workflows provided herein offer a practical framework for researchers to generate this critical data, thereby facilitating the continued investigation and potential development of this compound as a therapeutic agent.

References

Deoxyneocryptotanshinone's Mechanism of Action on BACE1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic target in the development of disease-modifying therapies for Alzheimer's disease. As the rate-limiting enzyme in the amyloidogenic pathway, its inhibition offers a promising strategy to reduce the production of amyloid-beta (Aβ) peptides, which are central to the pathogenesis of the disease. Deoxyneocryptotanshinone, a natural compound isolated from Salvia miltiorrhiza, has been identified as a BACE1 inhibitor. This technical guide provides a comprehensive overview of the mechanism of action of this compound on BACE1, including its inhibitory kinetics, putative binding interactions, and the experimental methodologies used for its characterization.

Introduction to BACE1 and the Amyloidogenic Pathway

BACE1 is a type I transmembrane aspartic protease that initiates the amyloidogenic processing of the amyloid precursor protein (APP). This pathway leads to the generation of Aβ peptides, which can aggregate to form the characteristic amyloid plaques found in the brains of Alzheimer's disease patients. The cleavage of APP by BACE1 is the first and rate-limiting step in this cascade, making it a critical control point for Aβ production.

The canonical amyloidogenic pathway, and the role of BACE1, is depicted in the following signaling pathway diagram.

Quantitative Data on BACE1 Inhibition by this compound

This compound has been characterized as a mixed-type inhibitor of BACE1.[1] The following table summarizes the available quantitative data on its inhibitory activity.

| Compound | Target | IC50 (μM) | Inhibition Type | Source |

| This compound | BACE1 | 11.53 ± 1.13 | Mixed-Type | [1] |

Note: Further quantitative kinetic parameters such as the inhibition constant (Ki) and the alpha value (for mixed-type inhibition) are not available in the reviewed literature.

Mechanism of Action: Mixed-Type Inhibition

Enzyme kinetic analysis has revealed that this compound acts as a mixed-type inhibitor of BACE1.[1] This mode of inhibition is characterized by the inhibitor being able to bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This affects both the Michaelis constant (Km) and the maximum reaction velocity (Vmax) of the enzymatic reaction.

The logical relationship of mixed-type inhibition is illustrated in the diagram below.

Experimental Protocols

In Vitro BACE1 Inhibition Assay (Fluorogenic)

This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against BACE1 using a fluorescence resonance energy transfer (FRET)-based assay.

Materials:

-

Recombinant Human BACE1 Enzyme

-

BACE1 Fluorogenic Substrate (e.g., a peptide containing a fluorophore and a quencher)

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of test concentrations.

-

Reaction Mixture Preparation: In each well of the 96-well plate, add the BACE1 enzyme and the this compound solution (or DMSO for control).

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the BACE1 fluorogenic substrate to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific FRET substrate used.

-

Data Analysis: Calculate the percentage of BACE1 inhibition for each concentration of this compound. The IC50 value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Determination of Inhibition Type (Enzyme Kinetics)

To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), enzyme kinetic studies are performed by measuring the reaction velocity at various substrate and inhibitor concentrations. The data is then typically plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).

Procedure:

-

Perform the BACE1 inhibition assay as described in section 5.1, but with varying concentrations of both the BACE1 substrate and this compound.

-

Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

-

Plot the data as 1/velocity versus 1/[Substrate] for each inhibitor concentration.

-

Analyze the resulting Lineweaver-Burk plot. For mixed-type inhibition, the lines will intersect to the left of the 1/velocity axis and above the 1/[Substrate] axis.

The following diagram illustrates a generalized workflow for an in vitro BACE1 inhibition assay.

References

In-Depth Technical Guide: Deoxyneocryptotanshinone's Inhibitory Effects on Protein Tyrosine Phosphatase 1B (PTP1B)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for type 2 diabetes and obesity due to its role as a key negative regulator of the insulin (B600854) and leptin signaling pathways. This technical guide provides a comprehensive overview of the inhibitory effects of Deoxyneocryptotanshinone, a natural compound, on PTP1B. This document summarizes the available quantitative data, provides detailed experimental protocols for assessing PTP1B inhibition, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Data on PTP1B Inhibition by this compound

This compound has been identified as a dose-dependent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). The following table summarizes the key quantitative metric for its inhibitory activity.

| Compound | Target | IC50 (μM) | Reference |

| This compound | PTP1B | 133.5 | [1] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

While the precise experimental details for determining the IC50 of this compound are not fully available in the public domain, a representative and widely accepted protocol for an in vitro PTP1B inhibition assay using a colorimetric substrate is provided below. This protocol is based on established methodologies.

In Vitro PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (B84403) (pNPP)

This assay measures the enzymatic activity of PTP1B by quantifying the production of p-nitrophenol (pNP) from the substrate p-nitrophenyl phosphate (pNPP). The absorbance of the yellow-colored pNP is measured spectrophotometrically.

Materials and Reagents:

-

Recombinant Human PTP1B (catalytic domain)

-

This compound (or other test inhibitors)

-

p-Nitrophenyl Phosphate (pNPP)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM Dithiothreitol (DTT)

-

Stop Solution: 2 M NaOH

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare the assay buffer and store it at 4°C.

-

Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Further dilute with the assay buffer to obtain a range of desired concentrations.

-

Prepare a stock solution of pNPP (e.g., 100 mM) in the assay buffer.

-

Dilute the recombinant PTP1B in the assay buffer to the desired working concentration (e.g., 0.1 μg/μL).

-

-

Assay Protocol:

-

To each well of a 96-well plate, add the following in order:

-

70 μL of Assay Buffer

-

10 μL of this compound solution at various concentrations (or DMSO for control).

-

10 μL of PTP1B enzyme solution.

-

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding 10 μL of the pNPP substrate solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 μL of 2 M NaOH to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Kinetic Analysis of PTP1B Inhibition

To determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type) and the inhibition constant (Ki), a kinetic analysis is performed.

Procedure:

-

Perform the PTP1B inhibition assay as described above, but with varying concentrations of both the inhibitor (this compound) and the substrate (pNPP).

-

Measure the initial reaction velocities (rate of pNP formation) for each combination of substrate and inhibitor concentrations.

-

Analyze the data using graphical methods:

-

Lineweaver-Burk Plot: A double reciprocal plot of 1/velocity versus 1/[Substrate]. The pattern of line intersections for different inhibitor concentrations reveals the mode of inhibition.

-

Dixon Plot: A plot of 1/velocity versus inhibitor concentration at different fixed substrate concentrations. The intersection point of the lines can be used to determine the Ki.

-

-

Fit the data to the appropriate enzyme kinetic models to calculate the Ki value.

Signaling Pathways and Experimental Workflow Visualizations

PTP1B in Insulin Signaling Pathway

PTP1B is a negative regulator of the insulin signaling pathway. It dephosphorylates the activated insulin receptor (IR) and its substrate (IRS-1), thereby attenuating the downstream signaling cascade that leads to glucose uptake. Inhibition of PTP1B by this compound is expected to enhance insulin sensitivity.

Caption: PTP1B's role in the insulin signaling pathway and its inhibition by this compound.

PTP1B in Leptin Signaling Pathway

PTP1B also negatively regulates the leptin signaling pathway, which is crucial for appetite and energy expenditure control. It achieves this by dephosphorylating Janus kinase 2 (JAK2). Inhibition of PTP1B by this compound can potentially enhance leptin signaling.

Caption: PTP1B's role in the leptin signaling pathway and its inhibition by this compound.

Experimental Workflow for PTP1B Inhibition Assay

The following diagram illustrates the general workflow for determining the inhibitory effect of a compound on PTP1B.

Caption: General experimental workflow for determining the IC50 of a PTP1B inhibitor.

Conclusion

This compound demonstrates inhibitory activity against PTP1B, a key negative regulator of insulin and leptin signaling. This inhibitory potential suggests that this compound could serve as a lead compound for the development of novel therapeutics for metabolic disorders such as type 2 diabetes and obesity. Further in-depth kinetic studies are warranted to fully elucidate its mechanism of inhibition and to optimize its potency and selectivity. The provided protocols offer a robust framework for conducting such investigations.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current literature on Deoxyneocryptotanshinone and other major tanshinones, including Cryptotanshinone, Tanshinone I, and Tanshinone IIA. These compounds, isolated from the medicinal plant Salvia miltiorrhiza (Danshen), have garnered significant interest for their diverse pharmacological activities. This document details their biological effects, mechanisms of action, and relevant experimental protocols, with a focus on quantitative data and signaling pathways.

Quantitative Bioactivity Data

The biological activities of this compound and related tanshinones have been quantified across various studies. The following tables summarize the inhibitory concentrations (IC50) and other key metrics, providing a comparative analysis of their potency.

Enzymatic Inhibition by this compound

This compound has been identified as a potent inhibitor of two key enzymes implicated in chronic diseases.

| Target Enzyme | Biological Activity | IC50 Value (µM) | Therapeutic Area |

| Beta-secretase 1 (BACE1) | Inhibition | 11.53[1] | Alzheimer's Disease |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition | 133.5[1] | Diabetes, Obesity |

Anti-Cancer Activity of Major Tanshinones

Tanshinone I, Tanshinone IIA, and Cryptotanshinone have demonstrated significant cytotoxic effects against a range of cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 Value (µM) |

| Tanshinone I | U2OS | Osteosarcoma | ~1-1.5[2] |

| MOS-J | Osteosarcoma | ~1-1.5[2] | |

| K562 | Chronic Myeloid Leukemia | 29.62 (24h), 8.81 (48h)[3] | |

| MCF-7 | Breast Cancer | 1.1[4] | |

| MDA-231 | Breast Cancer | 4[4] | |

| Tanshinone IIA | U937 | Leukemia | Not specified, but effective |

| SGC 7901 | Gastric Cancer | Not specified, but effective | |

| SKOV3 | Ovarian Cancer | Not specified, but effective | |

| TOV-21G | Ovarian Cancer | Not specified, but effective | |

| A549 | Lung Cancer | >100[4] | |

| HCT116 | Colon Cancer | Not specified | |

| HeLa | Cervical Cancer | Not specified | |

| Colo320 | Colorectal Cancer | Not specified | |

| MCF-7 | Breast Cancer | 8.1[4] | |

| MDA-231 | Breast Cancer | >100[4] | |

| Cryptotanshinone | Rh30 | Rhabdomyosarcoma | 5.1[5] |

| DU145 | Prostate Cancer | 3.5[5] | |

| B16 | Melanoma | 12.37[6] | |

| B16BL6 | Melanoma | 8.65[6] | |

| A2780 | Ovarian Cancer | 11.39 (24h), 8.49 (48h)[7] | |

| MCF-7 | Breast Cancer | 1.5[4] | |

| MDA-231 | Breast Cancer | 35.4[4] | |

| A549 | Lung Cancer | 17.5[4] | |

| Dihydrotanshinone (B163075) I | U-2 OS | Osteosarcoma | 3.83 (24h), 1.99 (48h)[8] |

| HeLa | Cervical Cancer | 15.48[8] |

Pharmacokinetic Parameters of Major Tanshinones in Rats

Understanding the pharmacokinetic profiles of these compounds is crucial for their development as therapeutic agents.

| Compound | Administration Route | Key Pharmacokinetic Parameters | Reference |

| Tanshinone IIA | Intravenous | t1/2γ (terminal elimination): 7.5 h; Absolute Bioavailability: < 3.5% | [9] |

| Oral | Poor absorption, AUC and Cmax increase less proportionally with dose | [9] | |

| Cryptotanshinone | Oral | Absolute Bioavailability: ~2.1% | [9] |

| Multiple Tanshinones | Oral (Extract vs. Pure) | AUC and Cmax are significantly increased when administered as an extract compared to pure compounds, suggesting synergistic effects. | [10] |

Signaling Pathways

The therapeutic effects of tanshinones are mediated through their interaction with various cellular signaling pathways. While direct experimental evidence for this compound is still emerging, its known targets, BACE1 and PTP1B, are key components of well-established pathways. The pathways for other major tanshinones in the context of cancer are better characterized.

Hypothetical Signaling Pathway of this compound in Alzheimer's Disease

Based on its inhibition of BACE1, this compound is proposed to interfere with the amyloidogenic pathway, a key process in the pathology of Alzheimer's disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tanshinone I inhibited growth of human chronic myeloid leukemia cells via JNK/ERK mediated apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Item - The IC50 values of compound 10, Tan IIA, CPT and Tan I against MCF-7, MDA-231, A549 cancer cell lines. - Public Library of Science - Figshare [plos.figshare.com]

- 5. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cryptotanshinone has diverse effects on cell cycle events in melanoma cell lines with different metastatic capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Comparative pharmacokinetics and tissue distribution of cryptotanshinone, tanshinone IIA, dihydrotanshinone I, and tanshinone I after oral administration of pure tanshinones and liposoluble extract of Salvia miltiorrhiza to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Deoxyneocryptotanshinone: A Technical Guide to its Biological Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyneocryptotanshinone (B152326), a naturally occurring abietane-type diterpenoid quinone, is a bioactive compound isolated from the roots of Salvia miltiorrhiza (Danshen).[1] This medicinal plant has a long history of use in traditional medicine, and its constituent compounds, including this compound, are of significant interest to the scientific community for their potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological targets of this compound, detailing its effects on key enzymes and discussing its potential modulation of critical signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on this promising natural product.

Quantitative Bioactivity Data

The primary biological activities of this compound that have been quantitatively characterized are its inhibitory effects on two key enzymes: Beta-secretase 1 (BACE1) and Protein Tyrosine Phosphatase 1B (PTP1B).[1] The half-maximal inhibitory concentration (IC50) values for these interactions are summarized in the table below.

| Target Enzyme | Biological Activity | IC50 Value (µM) | Therapeutic Area |

| Beta-secretase 1 (BACE1) | Inhibition | 11.53[1][2][3] | Alzheimer's Disease |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition | 133.5[1][2][3] | Diabetes, Obesity |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of the biological activity of this compound. The following sections provide established protocols for assessing its enzymatic inhibitory activity.

In Vitro BACE1 Inhibition Assay

This fluorometric assay is designed to determine the inhibitory activity of this compound against BACE1.[1]

1. Reagents and Materials:

-

Recombinant human BACE1 enzyme

-

Fluorogenic BACE1 substrate (e.g., a peptide substrate with a fluorophore and a quencher)

-

Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

This compound (dissolved in DMSO)

-

Known BACE1 inhibitor (positive control)

-

96-well black microplate

-

Fluorescence microplate reader

2. Assay Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the BACE1 enzyme and the test compound (or DMSO for control) to each well of the microplate.

-

Pre-incubate the plate at 37°C for 15 minutes.[1]

-

Initiate the enzymatic reaction by adding the fluorogenic BACE1 substrate to each well.

-

Incubate the plate at 37°C for 60 minutes, protected from light.[1]

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

3. Data Analysis:

-

Calculate the percentage of BACE1 inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

In Vitro PTP1B Inhibition Assay

This colorimetric assay is used to evaluate the inhibitory effect of this compound on PTP1B.[1]

1. Reagents and Materials:

-

Recombinant human PTP1B enzyme

-

p-Nitrophenyl phosphate (B84403) (pNPP) as the substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT)

-

This compound (dissolved in DMSO)

-

Known PTP1B inhibitor (e.g., Suramin) as a positive control

-

96-well clear microplate

-

Microplate reader capable of measuring absorbance at 405 nm

2. Assay Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the PTP1B enzyme and the test compound (or DMSO for control) to each well of the microplate.

-

Pre-incubate the plate at 37°C for 10 minutes.[1]

-

Start the reaction by adding the pNPP substrate to each well.

-

Incubate the plate at 37°C for 30 minutes.[1]

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).[1]

-

Measure the absorbance at 405 nm.[1]

3. Data Analysis:

-

Calculate the percentage of PTP1B inhibition for each concentration of this compound.[1]

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Action

While direct experimental evidence for the signaling pathways modulated by this compound is still emerging, its known inhibitory targets and the activities of structurally similar tanshinones, such as cryptotanshinone (B1669641) and tanshinone IIA, provide valuable insights into its potential mechanisms of action.

Hypothetical Signaling Pathway Based on BACE1 and PTP1B Inhibition

The inhibition of BACE1 and PTP1B by this compound suggests its potential to modulate pathways implicated in Alzheimer's disease and metabolic disorders.

Caption: Hypothetical signaling based on BACE1 and PTP1B inhibition.

Potential Involvement of Other Signaling Pathways

Studies on structurally related tanshinones suggest that this compound may also influence other key signaling cascades, including:

-

NF-κB Signaling: Neocryptotanshinone, a related compound, has been shown to inhibit the phosphorylation of IKKβ and IκBα, which prevents the nuclear translocation of the NF-κB p65 subunit.[4] This suggests a potential anti-inflammatory mechanism for this compound.

-

PI3K/Akt and MAPK Pathways: The PI3K/Akt and MAPK signaling pathways are often dysregulated in cancer and are known targets of other tanshinone compounds.[5] Cryptotanshinone has been reported to inhibit the PI3K/Akt/mTOR pathway.[6]

-

STAT3 Signaling: Cryptotanshinone has been identified as a STAT3 inhibitor, suppressing the phosphorylation of STAT3 and its nuclear translocation.[7][8] This leads to the downregulation of STAT3 target genes involved in cell proliferation and survival, such as Bcl-xL, Mcl-1, and survivin.[9][10]

Experimental Workflows

The following diagram illustrates a general workflow for investigating the cytotoxic and signaling effects of this compound.

Caption: General experimental workflow for cytotoxicity assessment.[5]

Conclusion

This compound has emerged as a promising natural compound with well-defined inhibitory activity against BACE1 and PTP1B. While further research is needed to fully elucidate its effects on intracellular signaling pathways, the activities of structurally related tanshinones provide a strong rationale for investigating its potential as an anti-inflammatory, neuroprotective, and anti-cancer agent. The experimental protocols and workflows detailed in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this intriguing molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS#:27468-20-8 | Chemsrc [chemsrc.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cryptotanshinone, a Stat3 inhibitor, suppresses colorectal cancer proliferation and growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cryptotanshinone potentiates the antitumor effects of doxorubicin on gastric cancer cells via inhibition of STAT3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cryptotanshinone potentiates the antitumor effects of doxorubicin on gastric cancer cells via inhibition of STAT3 activity - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening of Deoxyneocryptotanshinone: A Technical Guide to its Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyneocryptotanshinone, a natural compound isolated from the medicinal herb Salvia miltiorrhiza, is a member of the tanshinone family of abietanoid diterpenes. These compounds have attracted significant scientific attention for their diverse pharmacological activities. While research on this compound is still in its nascent stages, initial screenings have revealed promising inhibitory effects on key enzymatic targets implicated in neurodegenerative diseases. This technical guide provides a comprehensive overview of the currently known bioactivities of this compound, detailed experimental protocols for its initial screening, and a prospective look into its potential therapeutic applications based on the activities of structurally related tanshinones.

Quantitative Bioactivity Data

The primary reported biological activities of this compound are its inhibitory effects on Beta-secretase 1 (BACE1) and Protein Tyrosine Phosphatase 1B (PTP1B), two enzymes that are key targets in the research and development of therapies for Alzheimer's disease.[1][2]

| Target Enzyme | Biological Activity | IC50 Value (μM) | Therapeutic Area |

| Beta-secretase 1 (BACE1) | Inhibition | 11.53[1][2] | Alzheimer's Disease |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition | 133.5[1] | Alzheimer's Disease |

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of this compound's enzymatic inhibitory activity. The following are standard protocols for the in vitro assays.

In Vitro BACE1 Inhibition Assay (Fluorometric)

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against BACE1.

1. Reagents and Materials:

-

Recombinant human BACE1 enzyme

-

Fluorogenic BACE1 substrate (e.g., a peptide substrate with a fluorophore and a quencher)

-

Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

This compound (dissolved in DMSO)

-

Known BACE1 inhibitor (positive control)

-

96-well black microplate

-

Fluorescence microplate reader

2. Assay Procedure: [2]

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the BACE1 enzyme and the test compound (or DMSO for the vehicle control) to each well of the microplate.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding the fluorogenic BACE1 substrate to each well.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

3. Data Analysis:

-

Calculate the percentage of BACE1 inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]

In Vitro PTP1B Inhibition Assay (Colorimetric)

This assay evaluates the inhibitory effect of this compound on PTP1B.

1. Reagents and Materials:

-

Recombinant human PTP1B enzyme

-

p-Nitrophenyl phosphate (B84403) (pNPP) as the substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT)

-

This compound (dissolved in DMSO)

-

Known PTP1B inhibitor (e.g., Suramin) as a positive control

-

96-well clear microplate

-

Microplate reader capable of measuring absorbance at 405 nm

2. Assay Procedure: [2]

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the PTP1B enzyme and the test compound (or DMSO for the vehicle control) to each well of the microplate.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Start the reaction by adding the pNPP substrate to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

-

Measure the absorbance at 405 nm.

3. Data Analysis:

-

Calculate the percentage of PTP1B inhibition for each concentration of this compound.[2]

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[2]

Potential Signaling Pathways and Future Directions

While direct evidence for signaling pathways modulated by this compound is limited, the activities of structurally similar tanshinones, such as cryptotanshinone (B1669641) and tanshinone IIA, suggest potential avenues for future investigation. These related compounds have been shown to modulate key signaling pathways involved in inflammation and cancer.[3][4][5]

Potential Anti-Inflammatory and Anti-Cancer Mechanisms

Structurally related tanshinones are known to exert anti-inflammatory and anti-cancer effects by modulating critical intracellular signaling pathways.[4][6][7] For instance, neocryptotanshinone has been shown to inhibit the phosphorylation of IKKβ and IκBα, which prevents the nuclear translocation of the NF-κB p65 subunit, a master regulator of inflammation.[8] Furthermore, cryptotanshinone has been reported to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival and is often dysregulated in cancer.[3]

The following diagrams illustrate the potential signaling pathways that this compound might modulate, based on the known activities of its structural analogs.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Experimental Workflow for Bioactivity Screening

The following workflow provides a logical progression for the initial screening and characterization of this compound's bioactivity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tanshinone IIA targeting cell signaling pathways: a plausible paradigm for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer potential of cryptotanshinone on breast cancer treatment; A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Deoxyneocryptotanshinone In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: Deoxyneocryptotanshinone is a lipophilic diterpenoid compound isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely utilized in traditional medicine.[1][2] As a member of the tanshinone family, it is structurally related to compounds known for a variety of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[3][4] The primary reported biological activities of this compound are its inhibitory effects on Beta-secretase 1 (BACE1) and Protein Tyrosine Phosphatase 1B (PTP1B), two enzymes implicated in Alzheimer's disease and diabetes/obesity, respectively.[5][6]

While direct experimental data on this compound is limited, research on structurally similar tanshinones, such as Cryptotanshinone and Tanshinone IIA, provides a strong basis for investigating its potential in cytotoxicity and anti-inflammatory applications.[1][3] These application notes provide a comprehensive overview of protocols for assessing the enzymatic inhibition, cytotoxicity, and anti-inflammatory potential of this compound in vitro.

Data Presentation: Quantitative Analysis

The following tables summarize the known inhibitory concentrations of this compound and the cytotoxic potential of structurally related tanshinones, which can serve as a reference for designing initial dose-response experiments.

Table 1: Enzymatic Inhibitory Activity of this compound

| Target Enzyme | IC50 (µM) | Assay Type | Reference |

|---|---|---|---|

| Beta-secretase 1 (BACE1) | 11.53 | Fluorometric | [6] |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 133.5 | Colorimetric |[6] |

Table 2: Cytotoxicity of Structurally Related Tanshinones (Reference Data)

| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

|---|---|---|---|---|---|

| Cryptotanshinone | MCF-7 | Breast Cancer | 5, 10, 20, 40 | 48 | [1] |

| Cryptotanshinone | A549 | Non-Small Cell Lung Cancer | Varies | 48 | [1] |

| Tanshinone IIA | Various | Multiple | Varies | 24, 48, 72 | [1][4] |

| Isocryptotanshinone | Various | Multiple | Varies | 24, 48, 72 |[1] |

Experimental Protocols

Protocol 1: In Vitro BACE1 Inhibition Assay (Fluorometric)

This protocol is designed to determine the inhibitory activity of this compound against the BACE1 enzyme.[5]

A. Reagents and Materials:

-

Recombinant human BACE1 enzyme

-

Fluorogenic BACE1 substrate (e.g., peptide substrate with a fluorophore and a quencher)

-

Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

This compound (dissolved in DMSO)

-

Known BACE1 inhibitor (positive control)

-

DMSO (vehicle control)

-

96-well black microplate

B. Assay Procedure:

-

Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

To each well of the microplate, add the BACE1 enzyme and the test compound dilution (or DMSO for the vehicle control).

-

Pre-incubate the plate at 37°C for 15 minutes.[5]

-

Initiate the enzymatic reaction by adding the fluorogenic BACE1 substrate to each well.

-

Incubate the plate at 37°C for 60 minutes, protected from light.[5]

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

C. Data Analysis:

-

Calculate the percentage of BACE1 inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[5]

Protocol 2: In Vitro PTP1B Inhibition Assay (Colorimetric)

This protocol evaluates the inhibitory effect of this compound on PTP1B using a colorimetric substrate.[5]

A. Reagents and Materials:

-

Recombinant human PTP1B enzyme

-

p-Nitrophenyl phosphate (B84403) (pNPP) substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, with 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

Known PTP1B inhibitor (e.g., Suramin) as a positive control

-

Stop solution (e.g., 1 M NaOH)

-

96-well clear microplate

B. Assay Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the PTP1B enzyme and the test compound dilution to each well of the microplate.

-

Pre-incubate the plate at 37°C for 10 minutes.[5]

-

Start the reaction by adding the pNPP substrate to each well.

-

Incubate the plate at 37°C for 30 minutes.[5]

-

Stop the reaction by adding the stop solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.[5]

C. Data Analysis:

-

Calculate the percentage of PTP1B inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[5]

Protocol 3: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound by measuring the metabolic activity of cells.[1]

A. Reagents and Materials:

-

Human cancer cell line (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well clear microplate

B. Assay Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the compound dilutions. Include a vehicle control (medium with DMSO).[1]

-

Incubation: Incubate the cells for the desired treatment periods (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[1]

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[1]

C. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the compound concentration to determine the IC50 value.[1]

Protocol 4: Anti-Inflammatory Assay (Nitric Oxide Inhibition)

This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[7]

A. Reagents and Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium

-

Lipopolysaccharide (LPS)

-

This compound (dissolved in DMSO)

-

Griess Reagent

-

Nitrite (B80452) standard solution

-

96-well clear microplate

B. Assay Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

NO Measurement: Collect the cell culture supernatant. Add Griess Reagent to the supernatant and incubate at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite in the supernatant is proportional to the NO produced.[7]

C. Data Analysis:

-

Create a standard curve using the nitrite standard solution.

-

Calculate the concentration of nitrite in each sample.

-

Determine the percentage of NO inhibition for each concentration of this compound compared to the LPS-only control.

Signaling Pathways and Experimental Workflows

While direct evidence for the signaling pathways modulated by this compound is still emerging, studies on related tanshinones suggest that the PI3K/Akt, MAPK, and NF-κB pathways are potential targets.[1][3][4]

Caption: General experimental workflow for cytotoxicity assessment.[1]

Caption: Potential inhibition of PI3K/Akt and MAPK pathways by tanshinones.[1][4]

Caption: Potential inhibition of the NF-κB signaling pathway.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Design, Synthesis, and Anti-Inflammatory Activities of 12-Dehydropyxinol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Deoxyneocryptotanshinone Administration in Animal Models: Application Notes and Protocols

Disclaimer: Direct experimental data on the administration of Deoxyneocryptotanshinone in animal models is limited in the current scientific literature. The following application notes and protocols are based on extensive research on structurally related and well-studied tanshinones, namely Tanshinone IIA and Cryptotanshinone. Researchers should use this information as a guide and adapt the protocols for this compound with appropriate validation for their specific experimental needs.[1]

I. Quantitative Data Summary

The following tables summarize pharmacokinetic parameters and administration details for Tanshinone IIA and Cryptotanshinone, which can serve as a starting point for studies involving this compound.

Table 1: Pharmacokinetic Parameters of Related Tanshinones in Animal Models

| Compound | Animal Model | Route of Administration | Dose | Key Pharmacokinetic Parameters |

| Tanshinone IIA | Rats | Intravenous | - | t1/2 α (rapid distribution): 0.024 ht1/2 β (slow redistribution): 0.34 ht1/2 γ (terminal elimination): 7.5 hAbsolute Bioavailability: < 3.5% |

| Tanshinone IIA | Rats | Oral | - | Poor absorption, with AUC and Cmax increasing less than proportionally to the dose. |

| Tanshinone IIA | Rats | Oral (in lipid nanocapsules) | - | ~3.6-fold increase in AUC0-inf compared to suspension. |

| Cryptotanshinone | Rats | Oral | - | Absolute Bioavailability: ~2.1%Distribution (48h post-dose): Liver > Lung > Prostate > Kidney > Heart > Plasma > Spleen > Brain |

Data adapted from studies on Tanshinone IIA and Cryptotanshinone and presented as a comparative reference.[1][2]

Table 2: Dosage and Administration of Related Tanshinones in Efficacy Studies

| Compound | Animal Model | Disease Model | Route of Administration | Dosage Regimen | Key Findings |

| Tanshinone IIA | APP/PS1 Mice | Alzheimer's Disease | Oral | 10 and 20 mg/kg for 8 weeks | Improved learning and anxiety behaviors; reduced oxidative stress and neuronal apoptosis. |

| Tanshinone IIA | Mice | Myocardial Ischemia-Reperfusion | Intraperitoneal | 5 and 20 mg/kg once a day for 30 days | Attenuated neuroinflammation. |

| Tanshinone IIA | Rats | Chronic Kidney Disease | Oral | 10 mg/kg for 8 weeks | Improved renal dysfunction. |

| Tanshinone IIA | Rats | Diabetic Nephropathy | Oral | 10 mg/kg for 12 weeks | Ameliorated renal hypertrophy and urinary protein excretion. |

| Tanshinone IIA | Nude Mice | Colorectal Cancer Xenograft | Intraperitoneal | 50 mg/kg every other day for 28 days | Suppressed tumor growth. |

This data is provided as a reference for designing efficacy studies with this compound.[1]

II. Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions for In Vivo Administration

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Corn oil or sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator

Procedure:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

To prepare a stock solution, dissolve the powder in a minimal amount of DMSO. For example, dissolve 10 mg of the compound in 100 µL of DMSO.[1]

-

Vortex and sonicate the mixture until the compound is completely dissolved.[1]

-

For final administration, further dilute the DMSO stock solution with a suitable vehicle such as corn oil or saline to the desired final concentration.

-

Important: Ensure the final concentration of DMSO in the administered solution is low (typically <5%) to avoid toxicity.[1] Prepare fresh solutions daily before administration.[1]

Caption: Workflow for preparing this compound solutions.

Protocol 2: Administration via Oral Gavage in Rodents

Materials:

-

Prepared this compound solution

-

Gavage needles (appropriate size for the animal)

-

Syringes (1 mL or 3 mL)

-

Animal scale

Procedure:

-

Weigh the animal to accurately calculate the required dose volume.

-

Gently restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head.[1]

-

Measure the distance from the tip of the animal's nose to the last rib to estimate the correct depth for needle insertion.[1]

-

Draw the calculated volume of the this compound solution into the syringe fitted with the gavage needle.

-

Carefully insert the gavage needle into the animal's mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert to avoid tracheal insertion.[1]

-

Slowly dispense the solution.

-

Gently remove the needle and return the animal to its cage.

-

Monitor the animal for any signs of distress.[1]

Caption: Step-by-step oral gavage administration protocol.

Protocol 3: Administration via Intraperitoneal (IP) Injection in Rodents

Materials:

-

Prepared this compound solution

-

Sterile syringes (1 mL) with needles (e.g., 25-27 gauge for mice)

-

70% ethanol (B145695) for disinfection

-

Animal scale

Procedure:

-

Weigh the animal to calculate the correct dose volume.[1]

-

Restrain the animal to expose the abdomen. For mice, scruffing the neck and securing the tail is effective.[1]

-

Tilt the animal slightly head-down to move the abdominal organs away from the injection site.[1]

-

Wipe the injection site in the lower right or left quadrant of the abdomen with 70% ethanol.[1]

-

Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful not to puncture any organs.[1]

-

Aspirate slightly to ensure no fluid or blood is drawn back, which would indicate entry into a blood vessel or organ.[1]

-

Slowly inject the solution.

-

Withdraw the needle and return the animal to its cage.

-

Monitor the animal for any adverse reactions.[1]

III. Putative Signaling Pathways

This compound is a known inhibitor of Beta-secretase 1 (BACE1) and Protein Tyrosine Phosphatase 1B (PTP1B).[3] The signaling pathways affected by the inhibition of these enzymes are relevant to its potential therapeutic effects.

Caption: Putative signaling pathways affected by this compound.

References

Application Note and Protocol for HPLC Purification of Deoxyneocryptotanshinone from Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyneocryptotanshinone is a bioactive diterpenoid quinone isolated from the roots of Salvia miltiorrhiza (Danshen), a plant with a long history of use in traditional medicine. This compound has garnered significant scientific interest due to its potential therapeutic applications, particularly in the field of neurodegenerative diseases.[1][2] this compound has been identified as a potent inhibitor of Beta-secretase 1 (BACE1) and Protein Tyrosine Phosphatase 1B (PTP1B), two key enzymes implicated in the pathogenesis of Alzheimer's disease and metabolic disorders, respectively.[1][2][3] The development of efficient and reproducible methods for the purification of this compound is therefore crucial for advancing research into its pharmacological properties and potential as a drug candidate.

This application note provides a detailed protocol for the extraction and subsequent purification of this compound from Salvia miltiorrhiza using High-Performance Liquid Chromatography (HPLC). The described methods are designed to yield high-purity this compound suitable for a range of downstream applications, including enzymatic assays, cell-based studies, and preclinical research.

Quantitative Data Summary

The biological activity of this compound and the typical performance of the purification process are summarized in the tables below.

Table 1: Biological Activity of this compound

| Target Enzyme | Biological Activity | IC50 Value (µM) | Therapeutic Area |

| Beta-secretase 1 (BACE1) | Inhibition | 11.53[1][2][3] | Alzheimer's Disease |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition | 133.5[1][2] | Diabetes, Obesity |

Table 2: Typical Purification Performance for Tanshinones from Salvia miltiorrhiza

| Compound | Starting Material | Purification Method | Purity (%) | Yield (mg from 400mg extract) |

| Dihydrotanshinone I | Crude Extract | HSCCC | 97.6[4][5] | 8.2[4][5] |

| Cryptotanshinone | Crude Extract | HSCCC | 99.0[4][5] | 26.3[4][5] |

| Tanshinone I | Crude Extract | HSCCC | 99.1[4][5] | 16.2[4][5] |

| Tanshinone IIA | Crude Extract | HSCCC | 99.3[4][5] | 68.8[4][5] |

| This compound | Crude Extract | Preparative HPLC | ≥98 | Dependent on initial concentration |

Note: HSCCC (High-Speed Counter-Current Chromatography) is another effective purification technique for tanshinones. The purity and yield for this compound are expected to be in a similar range when using an optimized preparative HPLC method.

Experimental Protocols

This section details the step-by-step procedures for the extraction and HPLC purification of this compound.

Extraction of Total Tanshinones from Salvia miltiorrhiza

This protocol describes a general procedure for the solvent extraction of tanshinones from the dried roots of Salvia miltiorrhiza.

Materials and Reagents:

-

Dried roots of Salvia miltiorrhiza

-

95% Ethanol (B145695) (EtOH)

-

Grinder or mill

-

Large glass container with a stirrer

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

Grind the dried roots of Salvia miltiorrhiza into a fine powder.

-

Transfer the powdered plant material to a large glass container.

-

Add 95% ethanol to the container at a solid-to-liquid ratio of 1:10 (w/v).

-

Stir the mixture continuously at room temperature for 24 hours.

-

Filter the extract through a Buchner funnel to separate the plant debris from the liquid extract.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.

-

Dry the crude extract completely, for example, by using a vacuum oven, and store it at 4°C until further purification.

Preparative HPLC Purification of this compound

This protocol outlines the purification of this compound from the crude extract using preparative HPLC. The method is scaled up from a reported analytical method for related tanshinones.[6][7]

Instrumentation and Materials:

-

Preparative HPLC system with a gradient pump, autosampler (or manual injector), and a UV-Vis detector.

-

Fraction collector

-

Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)

-

HPLC-grade methanol (B129727) (MeOH)

-

HPLC-grade water

-

Crude extract of Salvia miltiorrhiza

-

Syringe filters (0.45 µm)

Chromatographic Conditions:

| Parameter | Condition |

| Column | Preparative C18 (e.g., 250 x 21.2 mm, 5 µm) |

| Mobile Phase A | HPLC-grade Water |

| Mobile Phase B | HPLC-grade Methanol |

| Gradient | 70-90% B over 30 minutes |

| Flow Rate | 15-20 mL/min (adjusted based on column dimensions) |

| Detection Wavelength | 270 nm |

| Injection Volume | 1-5 mL (depending on sample concentration and column capacity) |

| Column Temperature | Ambient |

Procedure:

-

Sample Preparation: Dissolve the crude extract in a minimal amount of methanol to a high concentration (e.g., 50-100 mg/mL). Filter the sample solution through a 0.45 µm syringe filter before injection.

-

System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition (70% methanol) until a stable baseline is achieved.

-

Injection and Fraction Collection: Inject the prepared sample onto the column. Start the gradient elution and monitor the chromatogram at 270 nm. Collect fractions corresponding to the peak of interest. The retention time of this compound will need to be determined by a preliminary analytical run or by analyzing the collected fractions.

-

Purity Analysis: Analyze the collected fractions containing the target compound by analytical HPLC to determine their purity. An analytical C18 column (e.g., 150 x 4.6 mm, 5 µm) with a scaled-down flow rate and gradient can be used.

-

Pooling and Evaporation: Pool the fractions with high purity (e.g., >98%). Evaporate the solvent using a rotary evaporator to obtain the purified this compound.

-

Final Product: The final product will be a solid residue. Determine the final yield and confirm the identity and purity using appropriate analytical techniques (e.g., LC-MS, NMR).

Visualizations

Experimental Workflow

The overall workflow for the extraction and purification of this compound is depicted below.

Caption: Workflow for this compound Purification.

Hypothesized Signaling Pathway Inhibition

This compound's therapeutic potential in Alzheimer's disease is linked to its inhibition of BACE1, a key enzyme in the amyloidogenic pathway.

Caption: Inhibition of the BACE1-mediated amyloidogenic pathway.

References

- 1. This compound | CAS#:27468-20-8 | Chemsrc [chemsrc.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. inha.elsevierpure.com [inha.elsevierpure.com]

Deoxyneocryptotanshinone: Comprehensive Application Notes and Protocols for Synthesis and Derivatization

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthesis and derivatization methods for deoxyneocryptotanshinone (B152326), a bioactive diterpenoid quinone of significant interest. It includes structured data on synthetic yields, detailed experimental protocols, and visualizations of relevant biological pathways.

I. Synthesis of this compound and its Analogs

While this compound is naturally abundant in the roots of Salvia miltiorrhiza and can be obtained through extraction and purification, total synthesis offers a route to produce the compound and its analogs with high purity and to explore structure-activity relationships. A key synthetic strategy for a closely related compound, (+)-neocryptotanshinone, has been reported by Danheiser et al., which can be adapted for the synthesis of this compound.[1]

A. Total Synthesis of (+)-Neocryptotanshinone (Danheiser et al.)

The total synthesis of (+)-neocryptotanshinone provides a foundational methodology for obtaining the core structure of this compound. The detailed experimental protocol from the original publication is essential for replicating this synthesis.

Experimental Protocol: Total Synthesis of (+)-Neocryptotanshinone

Due to the complexity and proprietary nature of detailed synthetic routes from academic literature, a generalized workflow is presented here. For the complete, step-by-step experimental protocol, including reagent quantities, reaction conditions, and characterization data, researchers are directed to the primary literature: R. L. Danheiser, D. S. Casebier, and F. Firooznia, J. Org. Chem. 1995, 60, 8341.

The synthesis likely involves a convergent strategy, assembling key fragments to construct the phenanthrenequinone (B147406) core of the molecule.

Conceptual Workflow for Tanshinone Synthesis

Caption: Conceptual workflow for the total synthesis of a tanshinone.

II. Derivatization of the Tanshinone Scaffold